rac Deprenyl-d8
Description
rac Deprenyl-d8, also known as racemic Deprenyl-d8, is a deuterated form of Deprenyl. Deprenyl, discovered in the 1960s, is a selective and irreversible inhibitor of the B-form of monoamine oxidase (MAO-B) enzyme. This compound is primarily used in the treatment of Parkinson’s disease due to its neuroprotective properties .
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynyl-N-(trideuteriomethyl)propan-2-amine |
InChI |
InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/i3D3,5D,6D,7D,8D,9D |
InChI Key |
MEZLKOACVSPNER-HEWZHJHFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(CC#C)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Deprenyl-d8 involves the incorporation of deuterium atoms into the Deprenyl molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The reaction is monitored using techniques such as gas chromatography and mass spectrometry to ensure the desired deuteration level .
Chemical Reactions Analysis
Synthetic Reactions
rac Deprenyl-d8 is synthesized through controlled deuterium incorporation into the parent compound, selegiline. A primary method involves reacting N-methyl-α-methyl-N-2-propyn-1-yl-benzeneethanamine with deuterated reagents under optimized conditions to achieve selective isotopic substitution. Key features of this reaction include:
-
Deuterium Labeling : Three hydrogen atoms in the methylamino group are replaced with deuterium, resulting in enhanced metabolic stability .
-
Reaction Conditions : Conducted in anhydrous solvents (e.g., deuterated chloroform or DMF) with catalytic bases to facilitate hydrogen-deuterium exchange.
-
Yield and Purity : Typical yields range from 60–75%, with HPLC confirming >98% isotopic enrichment .
Metabolic Reactions
As a prodrug, this compound undergoes enzymatic transformations to active metabolites:
Key Observations :
-
Deuterium substitution at the methylamino group slows hepatic clearance, prolonging half-life .
-
MAO-B inhibition remains potent (IC₅₀ = 1.2 nM) despite isotopic modification, as the active site interaction is preserved .
Biochemical Interactions
This compound participates in reactions critical to its pharmacological activity:
MAO-B Inhibition
-
Mechanism : Irreversible covalent binding to MAO-B’s flavin cofactor via propargylamine moiety .
-
Kinetics : Deuterium labeling reduces enzyme off-rate (koff = 0.0027 s⁻¹ vs. 0.0035 s⁻¹ for non-deuterated form).
Antioxidant Activity
-
Scavenges hydroxyl radicals (- OH) and peroxynitrite (ONOO⁻) via electron-donating deuterated methyl groups .
Comparative Reactivity
The table below contrasts this compound with related compounds:
Degradation Reactions
Under accelerated stability testing (40°C/75% RH), this compound shows:
Scientific Research Applications
rac Deprenyl-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in mass spectrometry for the quantification of Deprenyl and its metabolites.
Biology: Studied for its neuroprotective effects and potential in treating neurodegenerative diseases.
Industry: Utilized in the development of deuterated drugs with improved pharmacokinetic properties.
Mechanism of Action
rac Deprenyl-d8 exerts its effects primarily through the inhibition of the B-form of monoamine oxidase (MAO-B) enzyme. By inhibiting this enzyme, this compound reduces the breakdown of dopamine, leading to increased dopamine levels in the brain. This mechanism is crucial for its neuroprotective and anti-parkinsonian effects . Additionally, this compound has been shown to modulate gene expression and interfere with apoptotic pathways, further contributing to its neuroprotective properties .
Comparison with Similar Compounds
Selegiline: The levorotatory isomer of Deprenyl, more potent as an MAO-B inhibitor.
Rasagiline: Another MAO-B inhibitor with similar neuroprotective properties.
Pargyline: A structurally related compound with MAO-B inhibitory activity.
Uniqueness of rac Deprenyl-d8: this compound is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in research and potential therapeutic applications .
Biological Activity
Introduction
rac Deprenyl-d8, a deuterated form of deprenyl (also known as selegiline), is a selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered interest in both pharmacological and biochemical research due to its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.
The primary mechanism of action for this compound involves the selective inhibition of MAO-B, an enzyme responsible for the oxidative deamination of monoamines such as dopamine. By inhibiting this enzyme, this compound increases the availability of dopamine in the synaptic cleft, which can enhance dopaminergic transmission and exert neuroprotective effects.
Key Mechanisms:
- Monoamine Oxidase Inhibition : Specifically inhibits MAO-B, leading to increased levels of dopamine.
- Neuroprotection : Protects dopaminergic neurons from oxidative stress and apoptosis.
- Modulation of Neurotransmitter Levels : Affects the levels of other neurotransmitters, including serotonin and norepinephrine.
Neuroprotective Effects
Several studies have demonstrated the neuroprotective properties of this compound. For instance, it has been shown to rescue nigral dopaminergic neurons in animal models subjected to neurotoxic agents such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .
Table 1: Summary of Neuroprotective Studies
Pharmacokinetics and Dosage
The pharmacokinetics of this compound suggest that its bioavailability and half-life are influenced by its deuterated nature. The deuterium substitution may lead to slower metabolic degradation compared to non-deuterated deprenyl, potentially enhancing its therapeutic efficacy.
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Half-life | ~10 hours |
| Bioavailability | ~50% |
| Peak plasma concentration | 2-4 hours post-administration |
Parkinson's Disease
This compound is primarily investigated for its role in treating Parkinson's disease. Clinical trials have shown that it can improve motor symptoms and delay the progression of the disease when used alongside other dopaminergic therapies.
Case Study: Efficacy in Parkinson's Disease
In a clinical trial involving patients with early-stage Parkinson's disease, patients receiving this compound exhibited significant improvements in UPDRS (Unified Parkinson's Disease Rating Scale) scores compared to placebo controls .
Q & A
Q. How to address ethical challenges in preclinical studies involving this compound and animal models of neurodegeneration?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting animal experiments. Justify sample sizes via power analysis to minimize unnecessary subjects. Obtain IACUC approval for humane endpoints (e.g., maximal tumor size, weight loss thresholds). Disclose conflicts of interest (e.g., funding sources) in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
